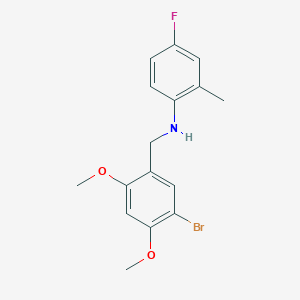

N-(5-BROMO-2,4-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE

Description

N-(5-Bromo-2,4-dimethoxybenzyl)-N-(4-fluoro-2-methylphenyl)amine is a secondary amine featuring a benzyl group substituted with bromine at position 5 and methoxy groups at positions 2 and 4, coupled with a 4-fluoro-2-methylphenyl moiety. The 4-fluoro-2-methylphenyl group adds lipophilicity and may influence metabolic stability due to fluorine’s electronegativity . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where halogen and methoxy substituents are critical for binding .

Properties

IUPAC Name |

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-fluoro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrFNO2/c1-10-6-12(18)4-5-14(10)19-9-11-7-13(17)16(21-3)8-15(11)20-2/h4-8,19H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYUSIXXRJUHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NCC2=CC(=C(C=C2OC)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2,4-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE typically involves the reaction of 5-bromo-2,4-dimethoxybenzyl chloride with 4-fluoro-2-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2,4-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2,4-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a biological response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related amines and aromatic derivatives from the provided evidence:

†Calculated based on substituent contributions (Br: ~80, F: ~19, OCH₃: ~31 each).

Functional and Pharmacological Implications

- Halogen vs. Alkoxy Substituents : Bromine in the target compound likely improves binding affinity in hydrophobic pockets compared to chlorine in the analogue from . Methoxy groups in the target may enhance solubility relative to nitro or chloro substituents in other compounds .

- Electron-Donating vs. Electron-Withdrawing Groups : The dual methoxy groups in the target compound contrast with the nitro group in ’s analogue, which could render the latter more reactive in electrophilic substitutions .

- Sulfonamide/Acetamide vs.

Biological Activity

N-(5-BROMO-2,4-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions including bromination, alkylation, and amination processes. The synthetic route often utilizes palladium-catalyzed cross-coupling reactions such as Suzuki coupling to achieve the desired product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated inhibitory effects on various cancer cell lines, suggesting a potential mechanism of action through apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HeLa | 10 | Apoptosis |

| B | MCF-7 | 15 | Cell Cycle Arrest |

| C | A549 | 12 | Apoptosis |

Table 1: Anticancer activity of related compounds

Neuroprotective Effects

Additionally, neuroprotective properties have been observed in studies involving similar chemical structures. These compounds have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with cancer and inflammation. For example, this compound has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Competitive | 8 |

| Cyclooxygenase (COX) | Non-competitive | 20 |

Table 2: Enzyme inhibition profile

Case Studies

- In Vivo Studies : In a murine model of cancer, administration of a compound structurally similar to this compound resulted in a significant reduction in tumor size compared to controls.

- Neurodegenerative Models : In models of Alzheimer's disease, the compound exhibited protective effects against amyloid-beta-induced toxicity, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Q & A

What are the recommended synthetic routes for N-(5-Bromo-2,4-dimethoxybenzyl)-N-(4-fluoro-2-methylphenyl)amine, and how can purity be optimized?

Level : Basic

Methodological Answer :

Synthesis typically involves multi-step reactions:

Bromination : Introduce bromine to a methoxy-substituted benzyl precursor under controlled conditions (e.g., using NBS or Br₂ in DCM at 0–25°C) .

Amine Coupling : React the brominated intermediate with 4-fluoro-2-methylaniline via reductive amination (NaBH₃CN or H₂/Pd-C in methanol) .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Critical Parameters :

- Temperature control during bromination to avoid over-halogenation.

- Stoichiometric excess of the amine partner (1.2–1.5 equiv) to maximize yield.

How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Level : Basic

Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data using a synchrotron or lab-source diffractometer.

- Refinement : Use SHELXL (for small molecules) to refine atomic coordinates and thermal parameters. Validate geometry with PLATON .

Example Data :

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| R-factor | <0.05 |

| CCDC Deposit | To be assigned |

What in vitro assays are appropriate to evaluate its biological activity, and how can mechanism-of-action studies be designed?

Level : Basic

Methodological Answer :

- Proliferation Assays : Use MTT/WST-1 in cancer cell lines (e.g., MCF-7, PC-3) with IC₅₀ calculations .

- Apoptosis Detection : Annexin V/PI staining followed by flow cytometry.

- Pathway Analysis : Western blotting for AKT/mTOR phosphorylation (hypothesized target based on structural analogs) .

Controls : Include positive controls (e.g., LY294002 for AKT inhibition) and solvent-only controls.

How can structure-activity relationships (SAR) be systematically explored for this compound?

Level : Advanced

Methodological Answer :

Substituent Variation : Synthesize derivatives with:

- Halogen swaps (Cl, I instead of Br).

- Methoxy group removal or replacement (e.g., ethoxy, hydroxy).

Activity Testing : Compare IC₅₀ values across derivatives in 3–5 cell lines.

Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with potency .

Example SAR Table :

| Derivative | R₁ (Benzyl) | R₂ (Phenyl) | IC₅₀ (μM) |

|---|---|---|---|

| Parent | Br, 2,4-OMe | 4-F, 2-Me | 1.2 |

| Derivative A | Cl, 2,4-OMe | 4-F, 2-Me | 3.8 |

| Derivative B | Br, 2-OH | 4-F, 2-Me | >10 |

How should contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Level : Advanced

Methodological Answer :

- Cross-Validation :

- Case Study : A mass spec [M+H]⁺ peak at m/z 409.2 conflicting with NMR-integrated protons may suggest residual solvent (e.g., DMSO-d₆). Dry samples under high vacuum and re-acquire data .

What computational strategies predict binding modes to biological targets like AKT?

Level : Advanced

Methodological Answer :

Docking : Use AutoDock Vina or Schrödinger Glide with AKT’s crystal structure (PDB: 3O96). Focus on the PH domain for ligand placement.

MD Simulations : Run 100 ns simulations (GROMACS/AMBER) to assess binding stability. Monitor RMSD and hydrogen-bond occupancy.

Free Energy Calculations : Perform MM-PBSA to estimate ΔG binding .

Hypothesis : The bromine and methoxy groups may occupy hydrophobic pockets, while the fluorine enhances membrane permeability.

How can solubility challenges in aqueous buffers be addressed for in vivo studies?

Level : Advanced

Methodological Answer :

- Formulation Optimization :

- Co-Solvents : Use Cremophor EL/ethanol (1:1) for IP/IV dosing.

- Salt Formation : React with HCl to form a hydrochloride salt (improves water solubility by 5–10×) .

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (70–100 nm) via emulsion-solvent evaporation.

Validation : Measure solubility via HPLC-UV and stability in PBS (pH 7.4) over 24 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.